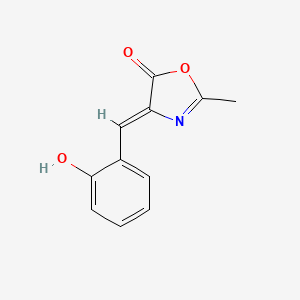
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is a chemical compound with the molecular formula C12H16O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structural features, including a benzofuran core with multiple methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione typically involves the oxidation of benzofuran compounds. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents and catalysts. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially at the methyl groups, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Transition metals like palladium and platinum are used in catalytic reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and induce apoptosis in cancer cells. The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2,2,4,6-tetramethylbenzofuran: Shares a similar core structure but differs in the position and number of methyl groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with an amino group, known for its entactogenic properties.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another amino derivative with similar properties.
Uniqueness
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-3H-1-benzofuran-5,6-dione |
InChI |
InChI=1S/C12H14O3/c1-6-8-5-12(3,4)15-11(8)7(2)10(14)9(6)13/h5H2,1-4H3 |
InChI Key |
PXNWHZSXWZVCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(OC2=C(C(=O)C1=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)


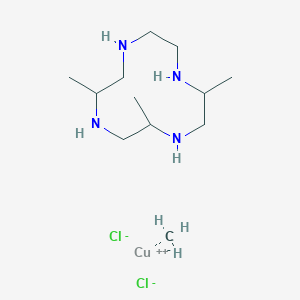
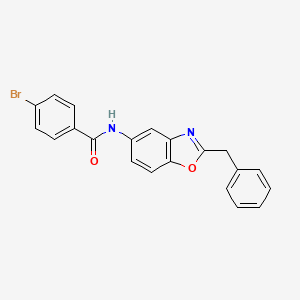
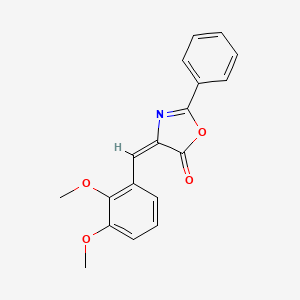
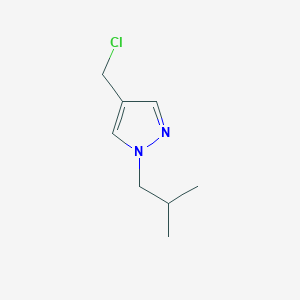

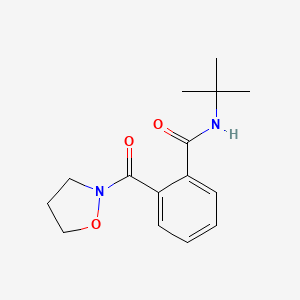
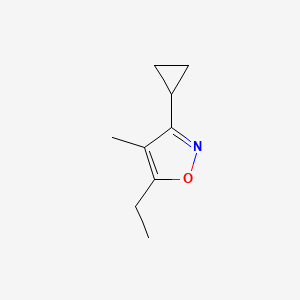
![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
